molecular formula C18H14N2O3 B4045554 2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid

2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid

Cat. No.: B4045554
M. Wt: 306.3 g/mol
InChI Key: LFJPOQUBXUYQKU-UHFFFAOYSA-N
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Description

2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid typically involves multiple steps. One common method starts with the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction leads to the formation of an intermediate, 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate is then reacted with various substituted amines to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation have been employed to reduce reaction times and increase yields . The use of microwave synthesizers has shown significant advantages, including shorter reaction times (110–210 seconds) and higher yields (91–96%) .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid stands out due to its unique combination of the quinoline ring with an aminoacetic acid moiety. This structural feature enhances its biological activity and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-17(22)11-19-18(23)14-10-16(12-6-2-1-3-7-12)20-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJPOQUBXUYQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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